5-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrimidin-4-amine
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Overview
Description
5-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrimidin-4-amine is a complex organic compound that features a combination of oxadiazole, tetrahydroisoquinoline, and pyrimidine moieties
Mechanism of Action
Target of Action
Compounds with a 1,3,4-oxadiazole ring have been found to interact with various biological targets, including enzymes and receptors .
Mode of Action
It is known that 1,3,4-oxadiazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding or hydrophobic interactions . The presence of the phenyl and pyrimidin groups may also contribute to the compound’s interaction with its targets.
Biochemical Pathways
1,3,4-oxadiazole derivatives have been implicated in various biochemical pathways, depending on their targets .
Result of Action
Based on the known activities of 1,3,4-oxadiazole derivatives, it can be hypothesized that this compound may have a range of potential effects, depending on its specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrimidin-4-amine typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable precursor such as a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Synthesis of the Tetrahydroisoquinoline Moiety: This can be synthesized via Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone.
Coupling of the Oxadiazole and Tetrahydroisoquinoline Units: This step involves the formation of a bond between the oxadiazole and tetrahydroisoquinoline units, typically through a nucleophilic substitution reaction.
Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring, which can be achieved through cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound, particularly on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction may result in the formation of amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals that can act as catalysts in various organic reactions.
Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Compounds containing oxadiazole rings have been studied for their potential antimicrobial properties.
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it of interest in biochemical research.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid
- 1,3,4-Oxadiazole-functionalized α-amino-phosphonates
- Substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl] derivatives
Uniqueness
The uniqueness of 5-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrimidin-4-amine lies in its combination of three distinct moieties: oxadiazole, tetrahydroisoquinoline, and pyrimidine. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c1-2-7-18(8-3-1)21-27-23(30-28-21)20-14-24-16-26-22(20)25-11-13-29-12-10-17-6-4-5-9-19(17)15-29/h1-9,14,16H,10-13,15H2,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEDHINTTYGSOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCNC3=NC=NC=C3C4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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